Spectroscopic Characterization of (S)-2-(Pyrrolidin-3-yl)ethanol: A Technical Guide
Spectroscopic Characterization of (S)-2-(Pyrrolidin-3-yl)ethanol: A Technical Guide
Introduction
(S)-2-(Pyrrolidin-3-yl)ethanol is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. Its structure, featuring a pyrrolidine ring and an ethanol moiety, makes it a valuable chiral building block in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1][2] The precise elucidation of its molecular structure is paramount for ensuring the quality, efficacy, and safety of the final drug products.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-2-(Pyrrolidin-3-yl)ethanol. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and the analysis of analogous compounds. Furthermore, detailed, field-proven experimental protocols for acquiring such data are provided to guide researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-2-(Pyrrolidin-3-yl)ethanol, both ¹H and ¹³C NMR will provide critical information regarding the carbon-hydrogen framework.
Predicted ¹H NMR Data
The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. Due to the chirality of the molecule, the protons on the pyrrolidine ring are expected to be diastereotopic and thus exhibit complex splitting patterns.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.65 | t, J ≈ 6.5 Hz | 2H | -CH₂-OH |
| ~3.2 - 2.8 | m | 3H | H-3, H-5α, H-5β |
| ~2.7 - 2.5 | m | 2H | H-2α, H-2β |
| ~2.3 | br s | 2H | -NH, -OH |
| ~2.1 - 1.9 | m | 1H | H-4α |
| ~1.8 - 1.6 | m | 2H | -CH₂-CH₂-OH |
| ~1.6 - 1.4 | m | 1H | H-4β |
Note: The assignments for the pyrrolidine ring protons (H-2, H-4, H-5) are approximate and will likely require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~61.0 | -CH₂-OH |
| ~54.0 | C-5 |
| ~46.5 | C-2 |
| ~40.0 | C-3 |
| ~35.5 | -CH₂-CH₂-OH |
| ~30.0 | C-4 |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of (S)-2-(Pyrrolidin-3-yl)ethanol.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (S)-2-(Pyrrolidin-3-yl)ethanol.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Typical parameters: 16 scans, 1-second relaxation delay, 90° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz).
-
Typical parameters: 1024 scans, 2-second relaxation delay, 30° pulse angle.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) using appropriate software.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.
-
Caption: Experimental workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-2-(Pyrrolidin-3-yl)ethanol will be characterized by absorption bands corresponding to O-H, N-H, and C-H stretching and bending vibrations.
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Broad, Strong | O-H and N-H stretching (hydrogen-bonded) |
| 2960 - 2850 | Medium-Strong | C-H stretching (aliphatic) |
| 1470 - 1440 | Medium | C-H bending (CH₂) |
| 1150 - 1050 | Strong | C-O stretching (primary alcohol) |
| ~1100 | Medium | C-N stretching |
Note: The broadness of the O-H and N-H bands is due to hydrogen bonding.[4]
Experimental Protocol for IR Data Acquisition
The following protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for liquid or solid samples.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of liquid (S)-2-(Pyrrolidin-3-yl)ethanol or a small amount of the solid onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Collection:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Label the major absorption peaks in the spectrum.
-
Correlate the observed absorption bands with known functional group frequencies to confirm the molecular structure.
-
Caption: Experimental workflow for FT-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern can offer additional structural insights.
Predicted Mass Spectrometry Data
For (S)-2-(Pyrrolidin-3-yl)ethanol (C₆H₁₃NO), the following data are expected.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 116.1070 |
| [M+Na]⁺ | 138.0889 |
Note: The exact mass is calculated based on the most abundant isotopes of each element.
Predicted Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak (M⁺) at m/z = 115 may be observed. Common fragmentation pathways would include:
-
Loss of the ethanol side chain: leading to a fragment at m/z = 70.
-
Alpha-cleavage adjacent to the nitrogen: resulting in fragments from the cleavage of the C2-C3 or C5-N bonds.
-
Loss of a hydroxyl group or water: from the ethanol moiety.
Experimental Protocol for Mass Spectrometry Data Acquisition
The following is a general protocol for obtaining HRMS data using Electrospray Ionization (ESI).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis:
-
Determine the accurate mass of the protonated molecule [M+H]⁺.
-
Use the accurate mass to calculate the elemental formula and confirm that it matches C₆H₁₃NO.
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to further confirm the structure.
-
Caption: Experimental workflow for HRMS data acquisition.
Conclusion
The comprehensive spectroscopic analysis of (S)-2-(Pyrrolidin-3-yl)ethanol, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. This guide provides a robust framework of predicted data and detailed experimental protocols to assist researchers and drug development professionals in the characterization of this important chiral building block. The application of these methodologies will ensure the integrity and quality of the compound, which is a critical aspect of modern pharmaceutical science.
References
-
Royal Society of Chemistry. "Supporting Information General All 1H NMR, 13C NMR spectra." Available at: [Link].
-
MDPI. "A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex." Available at: [Link].
-
Royal Society of Chemistry. "Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes." Available at: [Link].
-
MySkinRecipes. "(S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride." Available at: [Link].
-
MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Available at: [Link].
-
PubChem - NIH. "2-Pyrrolidineethanol | C6H13NO | CID 86873." Available at: [Link].
-
MDPI. "Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2." Available at: [Link].
-
PubChem - NIH. "1-Pyrrolidineethanol | C6H13NO | CID 76288." Available at: [Link].
-
MDPI. "Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives." Available at: [Link].
-
DrugBank. "2-pyrolidin-1-yl-ethanol | Drug Information, Uses, Side Effects, Chemistry." Available at: [Link].
-
ResearchGate. "(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet." Available at: [Link].
-
National Institute of Standards and Technology. "2-Pyrrolidinone - the NIST WebBook." Available at: [Link].
-
National Institute of Standards and Technology. "Pyrrolidine - the NIST WebBook." Available at: [Link].
